Physicochemical Differentiation: LogP/LogD Benchmarking Against 6-Pentyl and 2-Methoxymethyl Analogs
The target compound's calculated logP (2.31) and logD at pH 7.4 (2.26) position it in a moderate lipophilicity window distinct from the most closely indexed commercial analogs . The 2,5-dimethyl-6-pentyl analog exhibits logP 4.45 and logD 4.43, representing a >2-log increase in lipophilicity that would alter membrane permeability, protein binding, and metabolic stability . A second analog bearing a 2-methoxymethyl group shows logP 2.32, nearly identical in logP but with an additional hydrogen-bond acceptor that modifies polar surface area . These differences are directly relevant for users requiring a specific logD window for CNS penetration (typically logD 1–3) or for avoiding excessive lipophilicity-driven promiscuity .
| Evidence Dimension | Calculated octanol/water partition coefficient (logP) and distribution coefficient at pH 7.4 (logD) |
|---|---|
| Target Compound Data | logP 2.311; logD 2.256 |
| Comparator Or Baseline | Comparator 1: 2,5-dimethyl-6-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one: logP 4.449, logD 4.429. Comparator 2: 2-(methoxymethyl)-3-(4-methoxyphenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one: logP 2.321 |
| Quantified Difference | Δ logP: −2.14 vs. 6-pentyl analog; Δ logD: −2.17 vs. 6-pentyl analog. logP difference vs. 2-methoxymethyl analog: −0.01 |
| Conditions | Calculated using ChemAxon-derived algorithms as reported by ChemDiv catalog; standard conditions (25°C, pH 7.4 for logD) |
Why This Matters
Selecting a compound with a defined, moderate logD (~2.3) is critical for experiments where excessive lipophilicity can cause non-specific binding, aggregation, or rapid metabolic clearance, while insufficient lipophilicity impairs membrane permeability.
